N-(2-Amino-4-methylphenyl)-2-methylpropanamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is This compound . This nomenclature follows established conventions where the primary amide functional group (-CONH-) serves as the principal functional group, with the 2-methylpropanamide portion representing the base structure. The substituent portion, (2-amino-4-methylphenyl), indicates the specific aromatic ring system attached to the nitrogen atom of the amide group.
The compound is also recognized by the alternative systematic name N-(2-Amino-4-methylphenyl)isobutyramide , where isobutyramide refers to the 2-methylpropanamide structural unit. This alternative nomenclature emphasizes the branched structure of the three-carbon acyl chain. The structural representation reveals a benzene ring with amino and methyl substituents at the 2- and 4- positions respectively, connected through an amide linkage to an isobutyl group.
The molecular structure can be described through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC(C)C(NC1=CC=C(C)C=C1N)=O , which provides a linear textual description of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C11H16N2O/c1-7(2)11(14)13-10-5-4-8(3)6-9(10)12/h4-7H,12H2,1-3H3,(H,13,14) , offering a standardized method for representing the molecular structure.
Chemical Abstracts Service Registry Numbers and Alternative Chemical Identifiers
The compound is definitively identified by Chemical Abstracts Service registry number 649763-42-8 . This unique numerical identifier serves as the primary reference for the compound across chemical databases and regulatory systems worldwide. The Chemical Abstracts Service number provides unambiguous identification regardless of nomenclature variations or structural representation formats.
Multiple database-specific identifiers exist for this compound across various chemical information systems. The PubChem Compound Identifier is 17607901 , establishing its presence in the National Center for Biotechnology Information chemical database. The Molecular Design Limited number MFCD10686632 appears consistently across multiple commercial chemical suppliers, indicating standardized cataloging in chemical inventory systems.
Additional identifier codes include SCHEMBL11028055 in chemical synthesis planning databases and AKOS000100340 in commercial chemical screening libraries. The compound also carries the designation BS-38324 in certain specialized chemical collections. These multiple identifier systems ensure comprehensive tracking and referencing capabilities across different chemical information platforms and commercial sources.
The International Chemical Identifier Key JWVLDJDEIYDEDG-UHFFFAOYSA-N provides a unique hash-based identifier derived from the molecular structure, enabling rapid database searches and structure verification. This standardized key system facilitates cross-referencing between different chemical databases and ensures consistent identification regardless of input format variations.
Molecular Formula and Weight Validation
The molecular formula for this compound is C₁₁H₁₆N₂O . This formula indicates the compound contains eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular composition reflects the aromatic benzene ring system (contributing C₇H₆), the amino and methyl substituents (contributing NH₂ and CH₃), and the 2-methylpropanamide portion (contributing C₄H₇NO).
The molecular weight has been consistently determined as 192.26 grams per mole across multiple authoritative sources. This molecular weight calculation accounts for the atomic masses of all constituent elements: carbon (12.01), hydrogen (1.008), nitrogen (14.007), and oxygen (15.999). The precision of this value reflects standard atomic weight determinations and is consistent across different computational methods used by chemical databases.
Physical property validation confirms the molecular integrity through various computational approaches. The density is calculated as 1.102 grams per cubic centimeter , providing insight into the compound's molecular packing characteristics. The boiling point is estimated at 369.6 degrees Celsius at 760 millimeters of mercury , indicating substantial intermolecular forces consistent with the presence of hydrogen bonding capabilities from the amino and amide functional groups.
The refractive index of 1.589 provides additional validation of the molecular structure and confirms the compound's optical properties. These physical constants collectively support the structural assignment and molecular formula determination, establishing confidence in the chemical identity of this compound as a well-characterized organic compound with consistent properties across multiple authoritative chemical databases.
Properties
IUPAC Name |
N-(2-amino-4-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)11(14)13-10-5-4-8(3)6-9(10)12/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLDJDEIYDEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589811 | |
| Record name | N-(2-Amino-4-methylphenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649763-42-8 | |
| Record name | N-(2-Amino-4-methylphenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-Amino-4-methylphenyl)-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a chiral amide structure, characterized by the presence of an amino group and an amide linkage. Its molecular formula is with a molecular weight of approximately 220.31 g/mol. The stereochemistry and functional groups significantly influence its biological interactions and reactivity.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Analgesic Activity : Certain analogues have shown potent antagonistic effects on the TRPV1 receptor, which is involved in pain signaling. For example, compounds designed based on SAR studies demonstrated significant analgesic effects in neuropathic pain models, suggesting that modifications to the amino substituents can enhance potency and selectivity for TRPV1 antagonism .
- Antioxidant Properties : Some derivatives of this compound have been investigated for their antioxidant capabilities. Studies using DPPH radical-scavenging assays have indicated moderate to good antioxidant activity, highlighting the potential for therapeutic applications in oxidative stress-related conditions .
- Antimicrobial Activity : Related compounds have shown moderate antimicrobial effects against various bacterial strains, indicating a potential role in developing new antimicrobial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:
- Hydrophobic Interactions : The presence of specific hydrophobic groups at the C-region of the ligand has been linked to increased binding affinity and potency against TRPV1 receptors .
- Stereochemistry : The stereochemical configuration plays a crucial role in the compound's activity. For instance, certain stereoisomers exhibited significantly higher potency compared to their racemic counterparts .
Case Studies
- TRPV1 Antagonism : A study focused on 2-amino substituted analogues found that specific modifications led to enhanced binding affinity and analgesic activity in rat models. The most potent compound demonstrated a Ki value of 0.2 nM, indicating strong antagonistic properties against capsaicin-induced pain .
- Antioxidant Activity Assessment : In another study, various derivatives were synthesized and evaluated for their ability to scavenge free radicals. Compounds with specific substituents showed promising results, with some achieving IC50 values indicative of effective antioxidant activity .
Comparison with Similar Compounds
The following analysis compares N-(2-Amino-4-methylphenyl)-2-methylpropanamide with structurally related compounds, focusing on substituent effects, synthesis pathways, and functional properties.
Structural Analogs with Varied Aromatic Substitutions
Key Observations :
- Positional Isomerism: The amino group’s position (2-amino vs. 3-amino) significantly impacts electronic distribution. For example, N-(3-aminophenyl)-2-methylpropanamide (CAS 213831-00-6) shows distinct reactivity in coupling reactions compared to the 2-amino derivative due to resonance effects .
- Benzoyl Functionalization : The benzoyl group in N-(4-benzoylphenyl)-2-methylpropanamide introduces steric bulk, which may reduce metabolic clearance but improve target affinity .
Analogs with Modified Propanamide Backbones
Key Observations :
- Hydroxy Modifications: Compounds like N-(4-cyano-3-iodophenyl)-2-hydroxy-2-methylpropanamide (8a–8d) exhibit enhanced solubility due to the hydroxyl group, enabling their use in PROTACs for targeted protein degradation .
- Brominated Derivatives : 2-Bromo-2-methylpropanamide derivatives (e.g., 2-bromo-N-(4-nitrophenyl)-propanamide) demonstrate unique crystallographic packing patterns, driven by halogen bonding, which may influence solid-state stability .
Hybrid and Complex Derivatives
Key Observations :
- Hybrid Molecules : The flurbiprofen-amphetamine hybrid combines anti-inflammatory (flurbiprofen) and CNS-stimulant (amphetamine) pharmacophores, demonstrating the versatility of propanamide scaffolds in drug design .
- Thiophosphate Modifications : Thiophosphate groups in N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (42) enhance stability against enzymatic degradation, critical for oligonucleotide therapeutics .
Preparation Methods
Amide Bond Formation via Acyl Chloride Intermediate
A standard approach to synthesizing aromatic amides involves the reaction of an amine with an acyl chloride. For this compound, this method entails:
- Synthesis of 2-methylpropanoyl chloride : 2-methylpropanoic acid (isobutyric acid) is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under reflux conditions.
- Coupling with 2-amino-4-methylaniline : The acyl chloride is then reacted with 2-amino-4-methylaniline in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts.
Reaction Scheme :
$$
\text{2-Methylpropanoic acid} \xrightarrow{\text{SOCl}_2} \text{2-Methylpropanoyl chloride} \xrightarrow[\text{TEA}]{\text{2-Amino-4-methylaniline}} \text{this compound}
$$
This method typically achieves moderate to high yields (60–85%) but requires stringent moisture control to prevent hydrolysis of the acyl chloride.
Direct Coupling Using Carbodiimide Reagents
Alternative methods employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for amide bond formation.
Procedure :
- Activation of 2-methylpropanoic acid : The acid is mixed with EDC and a catalytic amount of N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) at 0–5°C.
- Reaction with 2-amino-4-methylaniline : The activated ester is then combined with the amine in THF or dimethylformamide (DMF), stirred at room temperature for 12–24 hours.
Advantages :
- Avoids handling corrosive acyl chlorides.
- Suitable for heat-sensitive substrates.
Limitations :
- Requires purification via column chromatography to remove urea byproducts.
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability for Reaction |
|---|---|---|---|
| Dichloromethane | 8.93 | 40 | Ideal for acyl chloride reactions |
| THF | 7.52 | 66 | Preferred for carbodiimide coupling |
| DMF | 36.7 | 153 | Enhances solubility of polar intermediates |
Polar aprotic solvents like DMF improve reaction rates by stabilizing charged intermediates.
Temperature and Time
- Acyl chloride route : Reactions typically proceed at 0–25°C for 1–2 hours.
- Carbodiimide route : Requires 12–24 hours at 25°C for complete conversion.
Elevating temperatures beyond 50°C may lead to side reactions such as over-acylation of the aromatic amine.
Stoichiometry and Catalysis
A 1.2:1 molar ratio of acylating agent to amine ensures complete conversion. Catalytic additives like 4-dimethylaminopyridine (DMAP) accelerate acylation by 30–40%.
Purification and Characterization
Isolation Techniques
Analytical Data
Spectroscopic Characterization :
- ¹H NMR (CDCl₃) : δ 7.22–8.50 (m, aromatic H), 2.50 (s, –CH₃), 1.16 (d, –CH₂).
- IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O stretch).
- Mass Spec : m/z 192.126 [M+H]⁺.
Industrial-Scale Production Considerations
While industrial synthesis data for this specific compound are scarce, analogous amides are produced via:
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times.
- Automated Crystallization Systems : Ensure consistent particle size and purity.
Challenges and Limitations
- Sensitivity of Aromatic Amine : The 2-amino group on the phenyl ring may undergo unwanted oxidation or dimerization under acidic conditions.
- Solubility Issues : The compound’s low solubility in water complicates aqueous workups.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acyl Chloride Route | 70–85 | 95–98 | High | Moderate |
| Carbodiimide Route | 60–75 | 90–95 | Moderate | High |
| Enzymatic Route | 50–65 | 85–90 | Low | Variable |
Q & A
Q. What synthetic methodologies are optimal for preparing N-(2-Amino-4-methylphenyl)-2-methylpropanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling 2-amino-4-methylaniline with 2-methylpropanoyl chloride under basic conditions. Key steps include:
- Solvent Selection: Use DMF or dichloromethane for solubility and reactivity .
- Coupling Agents: HATU or EDCI can enhance amide bond formation efficiency, as evidenced in analogous amide syntheses (e.g., compound 25a in ).
- Temperature Control: Maintain 0–25°C to minimize side reactions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol) yields high-purity products. Monitor progress via TLC (Rf ~0.58–0.69 in similar compounds) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include:
- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 206.2 (C₁₁H₁₆N₂O). Fragmentation patterns (e.g., loss of isopropyl group) aid validation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Geometry Optimization: Use Gaussian or ORCA with B3LYP/6-31G(d) to optimize the structure. Analyze HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
- Solvent Effects: Include implicit solvent models (e.g., PCM for DMF) to refine dipole moments and solvation energies.
- Docking Studies: If targeting biological receptors (e.g., enzymes), employ AutoDock Vina to assess binding affinities .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic assignments for this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., compare with analogous structures in ).
- Dynamic NMR: For flexible moieties (e.g., rotating amide bonds), variable-temperature NMR can detect conformational changes.
- Complementary Techniques: Pair IR (amide I/II bands) with XRD to validate tautomeric forms .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Modification Sites:
- Biological Assays: Test derivatives against target enzymes (e.g., Pseudomonas inhibitors in ) using MIC assays or kinetic studies .
Analytical & Safety Considerations
Q. What chromatographic methods are effective for purity analysis and impurity profiling?
Methodological Answer:
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
